9-Julolidine boronic acid

Description

Properties

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8,15-16H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBWUXYYINOPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C3C(=C1)CCCN3CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374819 | |

| Record name | 9-julolidine boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-18-3 | |

| Record name | B-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391248-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-julolidine boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Julolidine boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of 9-Julolidine Boronic Acid: A Versatile Fluorophore for Chemical Sensing

Executive Summary

9-Julolidine boronic acid is a fascinating molecule that merges the potent fluorescence of the julolidine scaffold with the versatile chemical reactivity of the boronic acid moiety. This unique combination makes it a powerful tool in the development of fluorescent sensors, particularly for biologically relevant molecules like saccharides. This guide provides an in-depth exploration of the core photophysical principles governing its function, its environmental sensitivity, and the methodologies used for its characterization. We delve into the causality behind its spectral behavior, offering both theoretical grounding and practical, field-proven protocols for researchers, chemists, and drug development professionals.

Introduction: The Anatomy of a Sensor

The efficacy of this compound as a fluorescent probe stems from the synergistic interplay between its two key structural components: the julolidine core and the boronic acid group.

-

The Julolidine Core: Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a rigid, N-heterocyclic aromatic compound renowned for its strong fluorescence and high quantum yield.[1] Its rigidified structure minimizes non-radiative decay pathways that can occur through molecular vibrations or rotations, thereby enhancing its emissive properties.[1] This makes it an excellent fluorophore, or light-emitting unit, for a sensor.

-

The Boronic Acid Group: Boronic acids (R-B(OH)₂) are Lewis acids capable of forming reversible covalent bonds with compounds containing cis-diol functionalities (adjacent hydroxyl groups).[2][3] This specific reactivity is the cornerstone of its utility in molecular recognition, as many biologically important molecules, most notably saccharides (sugars), possess this structural feature.[3][4]

By tethering the boronic acid "receptor" to the julolidine "fluorophore," a system is created where the binding of a target analyte to the receptor modulates the emission properties of the fluorophore. This change in fluorescence serves as a detectable signal.

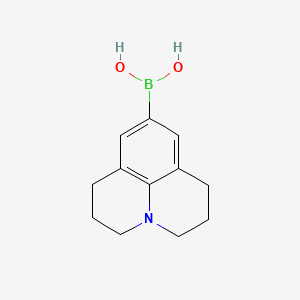

Caption: Molecular Structure of this compound.

Core Photophysical Characteristics

The interaction of a molecule with light is defined by its photophysical properties. Understanding these characteristics is fundamental to harnessing this compound as a functional probe.

Electronic Absorption and Emission

Like all fluorophores, the process begins with the absorption of a photon, which promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). It then relaxes back to the ground state, releasing the excess energy, in part, as an emitted photon (fluorescence).

-

Absorption (Excitation): Julolidine and its derivatives typically exhibit strong absorption in the UV to visible region of the electromagnetic spectrum.[5] The exact absorption maximum (λ_abs) is influenced by the solvent environment and any substituents on the aromatic ring.

-

Emission (Fluorescence): Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state before emitting a photon to return to the S₀ state. This emitted light is of lower energy (longer wavelength) than the absorbed light. For instance, a related compound, 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ), has an excitation maximum at 433 nm and an emission maximum at 500 nm in a buffered solution.[6]

The difference between the peak absorption and emission wavelengths is known as the Stokes Shift . A large Stokes shift is often a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio by making it easier to separate the emitted fluorescence from the scattered excitation light.

Caption: Simplified Jablonski diagram illustrating electronic absorption and fluorescence.

Quantum Yield and Fluorescence Lifetime

Two critical parameters quantify the efficiency and temporal nature of the fluorescence process:

-

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[7] A higher quantum yield indicates a brighter fluorophore. Julolidine derivatives are known for their high quantum yields due to their rigid structure.[1] The quantum yield is highly sensitive to the molecule's environment and can change significantly upon analyte binding, a phenomenon that is often exploited for "turn-on" or "turn-off" sensing.[8][9]

-

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.[10] It is an intrinsic property of a fluorophore and is typically on the nanosecond scale.[10] Lifetime measurements can provide additional information about the fluorophore's environment and its interactions with other molecules, often independent of its concentration.

| Property | Symbol | Description | Typical Range (Julolidine Derivatives) |

| Molar Absorptivity | ε | Measure of how strongly the molecule absorbs light at a given wavelength. | 10⁴ - 10⁵ M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield | Φ_F | Efficiency of photon emission after absorption.[7] | 0.1 - 0.9 |

| Fluorescence Lifetime | τ | Average time spent in the excited state.[10] | 1 - 10 nanoseconds |

Table 1: Key Quantitative Photophysical Parameters.

Environmental and Analyte Sensitivity

The true power of this compound lies in the modulation of its photophysical properties by its surroundings and, most importantly, by the binding of target analytes.

pH Sensitivity

The boronic acid group is a Lewis acid with a pKa typically around 9.[2] However, upon complexation with diols, the boron center becomes more electron-rich, transitioning from a neutral trigonal planar geometry to a negatively charged tetrahedral boronate ester. This change in acidity (pKa shift to ~7) and structure is fundamental to its sensing mechanism.[2] The fluorescence of the julolidine core can be sensitive to these pH-dependent and binding-induced changes in the electronic nature of the boronic acid substituent.[11][12]

Saccharide Binding Mechanism

The primary application of arylboronic acids is in the detection of saccharides.[3][13][14] The boronic acid reversibly binds to the cis-diol groups present in sugars to form a five- or six-membered cyclic boronate ester.[15] This binding event has several consequences that can alter the fluorescence output:

-

Change in Electronic Properties: The formation of the boronate ester alters the electron-donating or -withdrawing character of the substituent, which in turn affects the energy levels of the julolidine fluorophore.

-

Structural Changes: Binding can alter the conformation and rigidity of the molecule, potentially impacting non-radiative decay rates.

-

Intramolecular Charge Transfer (ICT): In many donor-π-acceptor fluorophores, the binding event can modulate an ICT state, leading to significant shifts in the emission wavelength or intensity.

This mechanism allows for the selective detection of different saccharides, as the stability of the formed boronate ester complex varies depending on the structure and stereochemistry of the sugar.[12][16]

Caption: Reversible covalent binding of a saccharide to the boronic acid moiety.

Experimental Protocols

Accurate characterization of photophysical properties requires standardized and carefully executed experimental procedures.

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity (ε) of this compound.

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO, Ethanol) to prepare a concentrated stock solution (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the desired final solvent (e.g., phosphate buffer, pH 7.4). Final concentrations should typically be in the low micromolar range (1-10 µM).

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the final solvent as the blank reference. Set the scan range (e.g., 250-600 nm).

-

Data Acquisition: Record the absorbance spectra for each concentration. The absorbance at the peak maximum (A_max) should ideally be between 0.1 and 1.0 for highest accuracy.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max). Plot absorbance at λ_max versus concentration. According to the Beer-Lambert law (A = εcl), the slope of this plot is the molar absorptivity (ε).

Protocol: Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

-

Sample Preparation: Prepare a dilute solution (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects) in a 1 cm pathlength quartz cuvette.

-

Recording the Emission Spectrum:

-

Set the excitation wavelength to the λ_max determined from the absorption spectrum.

-

Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 450-700 nm).

-

The resulting spectrum will show the fluorescence intensity versus wavelength, with the peak at λ_em.

-

-

Recording the Excitation Spectrum:

-

Set the emission monochromator to the λ_em determined above.

-

Scan the excitation monochromator over a range that covers the absorption band (e.g., 300-500 nm).

-

The resulting excitation spectrum should be similar in shape to the absorption spectrum if only a single fluorescent species is present.

-

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Objective: To determine the Φ_F of this compound relative to a known standard.

Principle: This comparative method, often called the Williams et al. method, relates the integrated fluorescence intensity of an unknown sample to that of a standard with a known quantum yield under identical conditions.[7]

Caption: Workflow for determining relative fluorescence quantum yield.

-

Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Prepare Solutions: Prepare a series of 5-6 dilutions for both the test sample and the standard in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1.

-

Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and identical instrument settings (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to get the integrated fluorescence intensity (I).

-

Plot integrated fluorescence intensity versus absorbance for both the test sample and the standard. The plots should be linear.

-

Determine the gradient (Grad) of each line.

-

Calculate the quantum yield of the test sample (Φ_X) using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

Where Φ_ST is the quantum yield of the standard, Grad refers to the gradients from the plots, and n is the refractive index of the respective solvents.

-

Conclusion

This compound is a meticulously designed molecule that exemplifies the principles of modern fluorescent sensor design. Its bright, stable fluorescence, derived from the rigid julolidine core, provides a robust signal that can be effectively modulated by the specific, reversible covalent interactions of its boronic acid group with diol-containing analytes. A thorough understanding of its fundamental photophysical properties—absorption, emission, quantum yield, and lifetime—and how they respond to environmental factors like pH and analyte binding, is paramount for its successful application in chemical biology, diagnostics, and materials science. The protocols outlined herein provide a validated framework for the reliable characterization of this and similar molecular probes.

References

- Detecting specific saccharides via a single indicator - PMC - NIH. (2011-06-06).

- Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. (2023-08-24).

- Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure - ResearchGate.

- This compound 391248-18-3 wiki - Guidechem.

- Synthesis of 9-Julolidine Carboxaldehyde - PrepChem.com.

- Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing).

- Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH.

- Boronic acid - Wikipedia.

- This compound | CAS#:391248-18-3 | Chemsrc. (2025-09-22).

- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014-10-18).

- Molecular Boronic Acid-Based Saccharide Sensors - PMC - NIH.

- Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis - MDPI.

- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014-10-18).

- 9-(2-Carboxy-2-cyanovinyl)julolidine BioReagent, fluorescence, = 97.0 HPLC 142978-18-5.

- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - NIH.

- Electronic absorption spectra of some julolidine (2,3,6,7-tetrahydro-1H, 5H-benzo[ij]quinolizine) analogues of 4-dimethylaminoazobenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Selective Boronic Acid Fluorescent Sensors for Saccharide Detection - the University of Bath's research portal.

- This compound - Wikidata. (2025-11-05).

- Fluorescence Lifetime Measurements and Biological Imaging - PMC - PubMed Central - NIH.

- Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis - ResearchGate. (2025-07-14).

- A Guide to Recording Fluorescence Quantum Yields - HORIBA.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Electronic absorption spectra of some julolidine (2,3,6,7-tetrahydro-1H, 5H-benzo[ij]quinolizine) analogues of 4-dimethylaminoazobenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. 9-(2-Carboxy-2-cyanovinyl)julolidine BioReagent, fluorescence, = 97.0 HPLC 142978-18-5 [sigmaaldrich.com]

- 7. static.horiba.com [static.horiba.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 10. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 15. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detecting specific saccharides via a single indicator - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of 9-Julolidine boronic acid

An In-depth Technical Guide to the Synthesis and Characterization of 9-Julolidine Boronic Acid

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a valuable building block in organic synthesis and materials science. The inherent fluorescence of the julolidine core, combined with the versatile reactivity of the boronic acid moiety, makes this compound a significant precursor for developing fluorescent sensors, bioimaging agents, and complex molecular architectures via cross-coupling reactions.[1][2][3]

Strategic Overview: The "Why" Behind the Synthesis

The synthesis of an aryl boronic acid from its parent arene is a cornerstone transformation in modern organic chemistry. The chosen strategy hinges on the creation of a nucleophilic carbon center on the aromatic ring, which can then attack an electrophilic boron source. For julolidine, the C-9 position is electronically activated by the two donating nitrogen atoms, making it the most susceptible site for electrophilic aromatic substitution and, consequently, for deprotonation by a strong base.

The chosen method is a direct C-H activation via lithiation, followed by borylation. This approach is favored for its efficiency and atom economy, directly converting a C-H bond to a C-B bond.

The Lithiation-Borylation Pathway

The core of the synthesis involves two critical steps:

-

Directed Deprotonation (Lithiation): A potent organolithium base, such as tert-butyllithium, selectively removes a proton from the C-9 position of the julolidine ring. This generates a highly reactive aryl lithium intermediate. The choice of a strong, non-nucleophilic base at cryogenic temperatures is paramount to ensure regioselectivity and prevent unwanted side reactions.[4][5]

-

Electrophilic Quench (Borylation): The nucleophilic aryl lithium species attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a tetracoordinate boronate complex.

-

Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with checkpoints and purification steps ensuring the integrity of the final product. The utmost caution must be exercised when handling pyrophoric organolithium reagents.[6][7]

Mandatory Safety Precautions

Working with organolithium reagents like t-BuLi is inherently hazardous due to their pyrophoric nature, igniting spontaneously on contact with air or moisture.[4][8]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and a face shield are mandatory.[7] Use of nitrile gloves under neoprene or Viton gloves is recommended for handling pyrophoric chemicals.[6]

-

Inert Atmosphere: All operations must be conducted under an inert atmosphere (dry nitrogen or argon) using either a Schlenk line or a glovebox.[4][8]

-

Glassware and Solvents: All glassware must be rigorously dried in an oven (e.g., 120 °C for several hours) and cooled under an inert gas stream.[9] Anhydrous solvents are essential.[9]

-

Never Work Alone: Always ensure a colleague is aware of the experiment and is nearby in case of an emergency.[7][9]

Step-by-Step Synthesis

-

Reaction Setup: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add Julolidine (1.73 g, 10.0 mmol). Seal the flask with a septum, and purge with dry nitrogen for 15 minutes.

-

Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) via cannula or a dry syringe. Stir the mixture at room temperature until all the solid has dissolved.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Maintain this temperature for the duration of the lithiation and borylation steps.

-

Lithiation: Slowly add tert-butyllithium (1.7 M in pentane, 6.5 mL, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 20 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 2 hours. Causality Note: The excess of t-BuLi ensures complete deprotonation. The low temperature is critical to prevent decomposition of the formed aryl lithium species and side reactions with the solvent.

-

Borylation: To the reaction mixture, add triisopropyl borate (3.5 mL, 15.0 mmol, 1.5 equivalents) dropwise via syringe. The reaction is often exothermic; maintain the temperature at -78 °C during the addition.

-

Warming and Quenching: After stirring for an additional 2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.

-

Hydrolysis: Cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1 hour. Causality Note: The acidic workup is essential to hydrolyze the boronate ester intermediate to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude solid is often purified by recrystallization from an appropriate solvent system (e.g., acetone/hexane) or by column chromatography on silica gel to yield this compound as a solid.

Comprehensive Characterization: Validating Structure and Purity

A multi-technique approach is required to unambiguously confirm the identity and purity of the synthesized this compound. The data presented in the table below represents expected values for a pure sample.

Sources

- 1. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]

- 2. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 6. ehs.ucr.edu [ehs.ucr.edu]

- 7. jk-sci.com [jk-sci.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 9-Julolidine Boronic Acid: Structure, Properties, and Applications as a Fluorescent Probe

Executive Summary

9-Julolidine boronic acid is a versatile N-heterocyclic organoboron compound that has garnered significant interest for its dual utility as a potent fluorescent reporter and a valuable building block in synthetic chemistry. Its unique molecular architecture, which fuses a rigid, electron-rich julolidine core with a reactive boronic acid moiety, imparts distinct photophysical properties that are highly sensitive to the local chemical environment. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, and a field-proven synthetic methodology. The primary focus is on its application as a chemoselective fluorescent probe for the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). We will explore the underlying sensing mechanism, provide detailed experimental protocols for its use, and discuss the causality behind key experimental choices, offering researchers and drug development professionals a practical and in-depth resource.

Molecular Structure and Physicochemical Properties

The efficacy of this compound stems directly from its unique electronic and structural characteristics. The molecule can be deconstructed into two key functional domains: the julolidine fluorophore and the boronic acid reactive site.

-

The Julolidine Core: This tricyclic amine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a powerful electron-donating group. Its planar, rigid structure minimizes non-radiative decay pathways upon photoexcitation, leading to inherently bright fluorescence. The lone pair of electrons on the nitrogen atom is effectively delocalized into the aromatic system, creating a strong intramolecular charge-transfer (ICT) character, which is fundamental to its sensing capabilities.

-

The Boronic Acid Moiety: The -B(OH)₂ group at the 9-position acts as both a modest electron-withdrawing group (modulating the fluorescence of the julolidine core) and, more importantly, as a specific reaction site. Boronic acids are known to engage in chemoselective and rapid oxidative cleavage in the presence of certain reactive oxygen species.[1][2]

This combination results in a probe that is "switched off" or exhibits baseline fluorescence in its native state, but undergoes a dramatic change in its electronic structure and, consequently, its fluorescence output upon reaction with its target analyte.

References

An In-depth Technical Guide to the Fluorescence Mechanism in 9-Julolidine Boronic Acid Derivatives

This guide provides an in-depth exploration of the core photophysical mechanisms governing the fluorescence of 9-Julolidine boronic acid derivatives. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights into the design, characterization, and application of these versatile fluorescent probes.

Introduction: The Convergence of Recognition and Reporting

Fluorescent molecular probes represent a cornerstone of modern chemical biology and diagnostics. Their power lies in the elegant coupling of a recognition event to a measurable optical signal. This compound derivatives have emerged as a particularly compelling class of these probes. This is due to the synergistic combination of the julolidine moiety, a robust and potent fluorophore, with the boronic acid group, a versatile recognition element renowned for its ability to reversibly bind with 1,2- or 1,3-diols, such as those found in saccharides.[1][2]

This guide will deconstruct the intricate interplay between these two components, focusing on the primary mechanisms of fluorescence modulation: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). We will explore the causality behind experimental design for characterizing these systems and provide actionable protocols for their validation.

Chapter 1: Deconstructing the Key Players

The Fluorophore Core: 9-Julolidine

Julolidine is a heterocyclic aromatic amine characterized by a rigid, planar structure and a strong electron-donating nitrogen atom.[3] This structural rigidity is crucial as it minimizes non-radiative decay pathways that can occur through molecular vibrations and rotations, thus contributing to higher fluorescence quantum yields.[4]

The key photophysical characteristics of the julolidine scaffold include:

-

Strong Electron-Donating Nature: The nitrogen lone pair is well-integrated into the aromatic π-system, making julolidine an excellent electron donor in its excited state.[3][5]

-

High Fluorescence Quantum Yield: The constrained structure reduces energy loss through vibrational relaxation, leading to bright fluorescence emission.[3]

-

Environmental Sensitivity: The fluorescence of julolidine derivatives can be highly sensitive to the polarity of their local environment, a characteristic stemming from a significant change in dipole moment upon photoexcitation, which is the hallmark of Intramolecular Charge Transfer (ICT).[6][7]

The Recognition and Quenching Unit: Boronic Acid

The boronic acid group (-B(OH)₂) is an electron-deficient Lewis acid.[8] This electronic nature is central to its dual role in these probes:

-

Analyte Recognition: Boronic acids are well-known for their ability to form reversible covalent bonds with diols, creating five- or six-membered cyclic boronate esters.[9][10] This specific interaction is the foundation for their use in saccharide sensing.

-

Fluorescence Modulation: The empty p-orbital on the boron atom makes the boronic acid moiety an effective electron acceptor.[8] This property allows it to act as a "quencher" for the excited julolidine fluorophore through a Photoinduced Electron Transfer (PET) mechanism.[1]

Chapter 2: The Core Mechanism of Fluorescence Modulation

The fluorescence of a this compound derivative is not static; it is a dynamic process controlled by the electronic communication between the julolidine fluorophore and the boronic acid receptor.

Photoinduced Electron Transfer (PET): The "Off-On" Switch

PET is the primary mechanism responsible for the "turn-on" fluorescence response often observed in these sensors.[11][12] The process can be understood as a competition between fluorescence emission and a non-radiative de-excitation pathway.

The system is typically designed based on the "fluorophore-spacer-receptor" model.[13]

-

In the "Off" State (No Analyte):

-

The julolidine fluorophore absorbs a photon and is promoted to an excited electronic state (S₁).

-

Before the excited electron can relax to the ground state (S₀) by emitting a photon (fluorescence), it is transferred to the electron-deficient boronic acid group.

-

This electron transfer creates a charge-separated state that de-excites non-radiatively (e.g., as heat), thus quenching the fluorescence. The process is thermodynamically favorable because the Highest Occupied Molecular Orbital (HOMO) of the julolidine donor is higher in energy than the Lowest Unoccupied Molecular Orbital (LUMO) of the boronic acid acceptor.[12]

-

-

In the "On" State (Analyte Bound):

-

When a diol-containing analyte (e.g., glucose) binds to the boronic acid, a cyclic boronate ester is formed.

-

This binding event alters the electronic properties of the boron center, making it less electron-accepting. It effectively raises the energy level of its LUMO.

-

The electron transfer from the excited julolidine is now thermodynamically unfavorable. The PET pathway is inhibited.

-

With the quenching mechanism blocked, the excited fluorophore relaxes to the ground state via the emission of a photon, and fluorescence is restored or "turned on".[2]

-

Intramolecular Charge Transfer (ICT) and Solvatochromism

Upon excitation with light, the electron density in the julolidine moiety shifts from the nitrogen atom across the aromatic system. This creates an excited state with a much larger dipole moment than the ground state—a phenomenon known as Intramolecular Charge Transfer (ICT).[6][7]

This ICT character is the reason why the fluorescence of these probes is often highly sensitive to solvent polarity (solvatochromism).

-

In non-polar solvents: The high-energy, locally excited (LE) state is favored, often resulting in blue-shifted emission.

-

In polar solvents: Polar solvent molecules can arrange around the excited state probe, stabilizing the highly polar ICT state. This stabilization lowers the energy of the ICT state, resulting in a significant red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum.[6]

Understanding the ICT nature is critical for drug development and bio-imaging, as the polarity of a microenvironment (e.g., a protein binding pocket or a cell membrane) can be reported by the emission wavelength of the probe.[4]

Chapter 3: Experimental Validation and Characterization

A robust characterization of the fluorescence mechanism requires a multi-faceted approach. The protocols described here form a self-validating system to confirm the proposed PET and ICT mechanisms.

UV-Visible and Fluorescence Spectroscopy

This is the foundational analysis. A typical experiment involves titrating the probe solution with increasing concentrations of the target analyte (e.g., glucose) and recording the fluorescence spectrum after each addition.

Causality Behind Experimental Choices:

-

Choice of Buffer: For biological applications, experiments are conducted in physiologically relevant buffers (e.g., PBS at pH 7.4). The pH is critical as the Lewis acidity of the boronic acid and its affinity for diols are pH-dependent.[2]

-

Excitation Wavelength: The excitation wavelength is set at the absorption maximum (λ_max) of the probe to ensure maximal fluorescence signal.

-

Observation of an Isosbestic Point: In absorption spectra, the observation of an isosbestic point—a wavelength where the absorbance does not change upon addition of the analyte—is strong evidence for a clean conversion between two species (the free probe and the analyte-bound probe).

Protocol: Determination of Fluorescence Quantum Yield (Φ_F)

The quantum yield is a measure of the efficiency of the fluorescence process. A significant increase in Φ_F upon analyte binding provides strong evidence for the inhibition of a non-radiative decay pathway like PET. It is typically measured using a relative method with a well-characterized standard.

Step-by-Step Methodology:

-

Select a Standard: Choose a fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample (in the desired solvent or buffer) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Rationale: Keeping absorbance below 0.1 minimizes inner filter effects, where emitted light is re-absorbed by other probe molecules.

-

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: For each solution, record the integrated fluorescence intensity across the entire emission spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_s and Grad_std are the gradients of the linear plots for the sample and standard, respectively.

-

n_s and n_std are the refractive indices of the sample and standard solvents, respectively.

-

Data Presentation: Photophysical Properties

Summarizing quantitative data in a structured table is crucial for comparing the performance of the probe in its "off" and "on" states.

| Parameter | Probe Alone ("Off" State) | Probe + Analyte ("On" State) | Reference |

| Absorption Max (λ_abs) | ~450 nm | ~450 nm | [3] |

| Emission Max (λ_em) | ~520 nm | ~520 nm | [3] |

| Fluorescence Quantum Yield (Φ) | Low (~0.05) | High (~0.55) | [1][3] |

| Fluorescence Lifetime (τ) | Short | Long | - |

Note: Specific values are representative and will vary depending on the exact molecular structure, solvent, and analyte.

Chapter 4: Conclusion and Future Outlook

The fluorescence of this compound derivatives is governed by a sophisticated interplay of Photoinduced Electron Transfer and Intramolecular Charge Transfer. The julolidine core provides a bright, environmentally sensitive fluorophore, while the boronic acid acts as a versatile recognition site and a PET-based modulator of the fluorescence signal. This combination allows for the rational design of "turn-on" fluorescent probes for a wide range of biologically relevant diol-containing molecules.

A thorough understanding of these core mechanisms, validated through rigorous experimental characterization, is paramount for the successful development of novel probes for applications ranging from high-throughput screening in drug discovery to real-time imaging of metabolites in living cells.[14] The principles and protocols outlined in this guide provide a robust framework for advancing this exciting field.

References

-

Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Macromolecules - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.macromol.3c02345][9][10]

-

Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00821a][11][12]

- Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking.ResearchGate. [URL: https://www.researchgate.

-

Intramolecular charge-transfer interactions in a julolidine–Bodipy molecular assembly as revealed via 13C NMR chemical shifts. ResearchGate. [URL: https://www.researchgate.net/publication/257608889_Intramolecular_charge-transfer_interactions_in_a_julolidine-Bodipy_molecular_assembly_as_revealed_via_13_C_NMR_chemical_shifts][6]

- Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels.research.chalmers.se. [URL: https://research.chalmers.

-

Tracking Twisted Intramolecular Charge Transfer and Isomerization Dynamics in 9-(2,2-Dicyanovinyl) Julolidine Using Femtosecond Stimulated Raman Spectroscopy. arXiv. [URL: https://arxiv.org/abs/2308.14588][7]

- Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy.SciSpace. [URL: https://typeset.io/papers/photoinduced-electron-transfer-pet-based-fluorescent-probes-2j22ybt79l]

- Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols.Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac501869u]

- Photoinduced electron transfer – Knowledge and References.Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/medicine-and-healthcare/medical-technology-engineering/photoinduced-electron-transfer-kC-Y2V-z7v_s]

- Fluorescence quenching of a biologically active boronic acid derivative by aniline in different solvents.Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/cjp-2012-0238]

-

Boronic acid library for selective, reversible near-infrared fluorescence quenching of surfactant suspended single-walled carbon nanotubes in response to glucose. Arizona State University. [URL: https://repository.asu.edu/items/19307][1]

-

Photoinduced Electron Transfer and Aggregation-Induced Emission in 1,8-Naphthalimide Probes as a Platform for Detection of Acid/Base Vapors. ProQuest. [URL: https://www.proquest.com/openview/7060a8037302f2323a63b01a61c6b32c/1?pq-origsite=gscholar&cbl=2042159][13]

- Selected photophysical data for compounds 18 to 23.ResearchGate. [URL: https://www.researchgate.net/figure/Selected-photophysical-data-for-compounds-18-to-23-a_tbl1_361254425]

- Excited state intramolecular proton transfer in julolidine derivatives: an ab initio study.Physical Chemistry Chemical Physics (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cp/c6cp00041a]

- Highly Sensitive Water Detection Through Reversible Fluorescence Changes in a syn-Bimane Based Boronic Acid Derivative.Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.821427/full]

-

Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c00491][2]

-

Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. Sensors & Diagnostics (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sd/d3sd00334e][4]

-

Developing a Julolidine-Fluorescein-Based Hybrid as a Highly Sensitive Fluorescent Probe for Sensing and Bioimaging Cysteine in Living Cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30771986/][14]

- Exploring the mechanism of fluorescence quenching in two biologically active boronic acid derivatives using Stern-Volmer kinetics.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Exploring-the-mechanism-of-fluorescence-quenching-Geethanjali-Nagaraja/650085a676b701255866b1a3e990b7956a640167]

- Theoretical study of excited hydrogen bond dynamics of Julolidine-Fluorene compounds.Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/2042651X.2022.2154483]

-

A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization. RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra02205d][3]

-

Theoretical study of excited hydrogen bond dynamics of Julolidine-Fluorene compounds. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/pdf/10.1080/2042651X.2022.2154483][5]

- BgmXkkhZTmbgZ maX BgmkTfheXVneTk 6aTkZX-MkTglYXk LmTmX hY T CnehebWbgX−4gmakTVXgX 7hghk−4VVXimhk FheXVneX pbma 9XfmhlXVhgW LmbfneTmXW KTfTg LiXVmkhlVhir.AMiner. [URL: https://www.aminer.cn/pub/53e99802b7602d9703358055/bgmxkkhztmbgz-max-bgmktfhexvnetk-6atkzx-mktglyxk-lmtmx-hy-t-cnehebwbgx-4gmaktvxgx]

-

A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. DergiPark. [URL: https://dergipark.org.tr/en/pub/boron/issue/71981/1118357][8]

- Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-advances-in-twisted-intramolecular-charge-Saha-Das/9435b8782a229a4a754b2a8848f32231e34f40d3]

Sources

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]

- 4. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.chalmers.se [research.chalmers.se]

- 11. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. Photoinduced Electron Transfer and Aggregation-Induced Emission in 1,8-Naphthalimide Probes as a Platform for Detection of Acid/Base Vapors - ProQuest [proquest.com]

- 14. Developing a julolidine-fluorescein-based hybrid as a highly sensitive fluorescent probe for sensing and bioimaging cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 9-Julolidine boronic acid in organic solvents

An In-depth Technical Guide to the Solubility and Stability of 9-Julolidine Boronic Acid in Organic Solvents

Introduction

This compound, with its rigid, electron-rich julolidine core, is a vital building block in modern organic synthesis and materials science.[1][2] Its unique structural and electronic properties make it a valuable precursor for creating advanced fluorescent dyes, nonlinear optical materials, and complex pharmaceutical intermediates through reactions like the Suzuki-Miyaura cross-coupling.[1][3] However, for researchers, scientists, and drug development professionals, the successful application of this reagent is fundamentally dependent on a thorough understanding of its behavior in solution. The choice of solvent dictates not only reaction kinetics and yield but also the compound's shelf-life and the ease of purification and formulation.

This technical guide serves as a comprehensive resource on the solubility and stability of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide consolidates established principles from the broader class of arylboronic acids to provide a robust predictive framework.[4][5] More importantly, it equips researchers with detailed, field-proven experimental protocols to empirically determine these critical parameters. By explaining the causality behind experimental choices and degradation pathways, this document aims to empower users to handle, store, and utilize this compound with maximum efficiency and confidence.

Physicochemical Properties of this compound

This compound is a solid compound whose properties are defined by the interplay between its polar boronic acid head and the larger, fused heterocyclic amine tail.[1][6] This amphiphilic character is central to its solubility behavior.[7]

Caption: Chemical Structure of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 391248-18-3 | [1][6][8] |

| Molecular Formula | C₁₂H₁₆BNO₂ | [1][8] |

| Molecular Weight | 217.08 g/mol | [1][9] |

| Appearance | White to light-red or brown solid | [1][6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Topological Polar Surface Area | 43.7 Ų |[6] |

Solubility in Organic Solvents

A precise understanding of solubility is critical for everything from designing reaction mixtures to developing purification and formulation strategies. While quantitative data is sparse, a qualitative profile can be predicted based on the behavior of analogous arylboronic acids.

General Principles and Predicted Solubility Profile

Arylboronic acids are often amphiphilic, possessing a polar, hydrogen-bond-donating boronic acid group and a nonpolar aryl substituent.[7] Their solubility is thus a function of the solvent's ability to interact with both ends of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMF, Acetonitrile): These solvents are expected to be effective at solvating this compound. Their polarity can interact with the B(OH)₂ group, while their organic nature accommodates the julolidine ring system. Phenylboronic acid, a simpler analog, shows high solubility in acetone.[5][10]

-

Ethers and Chlorinated Solvents (e.g., Diethyl Ether, Dichloromethane): Moderate solubility is anticipated. These solvents are less polar than ketones or amides but are generally good solvents for a wide range of organic compounds.

-

Alcohols (e.g., Methanol, Ethanol): Good solubility is likely, as alcohols can engage in hydrogen bonding with the boronic acid moiety. However, there is a risk of esterification, especially under acidic or basic conditions or upon heating, which would convert the parent acid into a more soluble boronate ester.[11]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Methylcyclohexane): Low solubility is expected. These solvents cannot effectively solvate the polar boronic acid group, leading to poor dissolution. Phenylboronic acid exhibits very low solubility in hydrocarbons.[5][10]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | Acetone, THF, DMF, Acetonitrile | High | Effectively solvates both the polar B(OH)₂ group and the organic julolidine core. |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding with the boronic acid group; potential for esterification. |

| Ethers | Diethyl Ether, MTBE | Moderate | Good general organic solvents, but with lower polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Balances polarity and organic character. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | Can engage in π-stacking with the aromatic system but offers poor solvation for the polar head. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Lacks the polarity to overcome the crystal lattice energy of the solid. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, an empirical approach is necessary. The dynamic (or synthetic) method is a reliable technique for determining the solubility of a compound as a function of temperature.[4][12] It involves visually or instrumentally monitoring the dissolution of a solid in a solvent upon controlled heating.

Caption: Experimental workflow for determining solubility via the dynamic method.

Protocol 1: Dynamic Method for Solubility Measurement

-

Preparation: Accurately weigh a specific mass of this compound and the desired organic solvent into a sealed, stirred vessel (e.g., a jacketed glass reactor). The composition of this biphasic sample is now known.

-

Heating and Stirring: Begin vigorous stirring to ensure the suspension is homogenous. Heat the vessel at a slow, constant rate (e.g., 0.1–0.5 °C/min) using a circulating bath.[4]

-

Turbidity Monitoring: Continuously monitor the solution's turbidity. This can be done visually by observing the disappearance of the last solid particles or more accurately with a luminance probe or laser scattering device.[12]

-

Data Recording: The temperature at which the solution becomes perfectly clear is the dissolution temperature for that specific concentration.

-

Data Compilation: Repeat steps 1-4 with different solute/solvent mass ratios to generate a series of data points.

-

Analysis: Plot the concentration (e.g., in mole fraction or mg/mL) against the dissolution temperature to construct a solubility curve for that specific solvent.

Stability in Organic Solvents

Boronic acids, while generally stable solids, can undergo several degradation pathways in solution, impacting their purity and reactivity.[7] Understanding these pathways is key to proper handling and storage.

Key Degradation Pathways

-

Oxidative Deboronation: This is a primary degradation route where the carbon-boron bond is cleaved in the presence of oxidants, including atmospheric oxygen or reactive oxygen species (ROS).[13][14] The process converts the boronic acid into the corresponding alcohol (9-julolidinol) and boric acid. The electron-rich nature of the julolidine moiety may render the C-B bond more susceptible to oxidation.[15]

-

Protodeboronation: This pathway involves the replacement of the boronic acid group with a hydrogen atom, yielding julolidine. It is often facilitated by acidic or basic conditions and the presence of water.[16]

-

Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[7][17] This process is especially prevalent upon heating or under vacuum. While boroxine formation is often reversible upon addition of water, it complicates analysis as it represents a different chemical entity and may initiate autoxidation processes.[7][17]

Caption: Major degradation pathways for arylboronic acids in solution.

Recommended Handling and Storage

Based on these degradation pathways, the following best practices are essential for maintaining the integrity of this compound, both as a solid and in solution.

-

Atmosphere: Store the solid and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture, thereby preventing oxidative deboronation and hydrolysis.[18]

-

Temperature: Keep the solid material refrigerated (2-8 °C) to slow potential degradation.[18] Solutions should be prepared fresh when possible. If storage is necessary, keep them at low temperatures.

-

Container: Use well-sealed, airtight containers made of inert materials (e.g., amber glass) to protect from air, moisture, and light.[19]

-

Solvent Purity: Use dry, high-purity solvents to minimize contaminants that could catalyze degradation.

Experimental Protocol for Stability Assessment

A time-course study using High-Performance Liquid Chromatography (HPLC) is the standard method for quantitatively assessing the stability of a compound in various solvents and conditions.

Caption: Workflow for an HPLC-based stability assessment study.

Protocol 2: HPLC Method for Stability Assessment

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from potential degradation products (e.g., julolidine, 9-julidinol). A C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid, is a common starting point.[20][21]

-

Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a panel of relevant organic solvents.

-

Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial purity and peak area of the parent compound.

-

Incubation: Store the remaining solutions under a matrix of controlled conditions. For example:

-

Temperature: Room temperature (~25 °C), elevated temperature (e.g., 40 °C), refrigerated (4 °C).

-

Atmosphere: Inert gas headspace vs. normal air.

-

Light: Protected from light (amber vials) vs. exposed to laboratory light.

-

-

Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours; 1 week), withdraw an aliquot from each condition and analyze it by HPLC.

-

Data Analysis: For each condition and time point, calculate the percentage of this compound remaining relative to the T=0 sample. The appearance and growth of new peaks corresponding to degradation products should also be monitored. Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate.

Conclusion

This compound is a powerful synthetic tool whose effective use hinges on a nuanced understanding of its solution-state behavior. While it is predicted to have good solubility in polar aprotic solvents and alcohols, it is susceptible to degradation via oxidative deboronation, protodeboronation, and dehydration. The lack of specific public data necessitates empirical evaluation. The protocols detailed in this guide provide a robust framework for researchers to precisely determine the solubility and stability of this compound in their specific solvent systems. By adhering to recommended storage and handling procedures and by generating this crucial data, scientists can ensure the integrity of their starting material, leading to more reliable, reproducible, and successful outcomes in their research and development endeavors.

References

-

Wikidata. This compound. [Link]

-

Chemsrc. This compound | CAS#:391248-18-3. [Link]

-

ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data. [Link]

-

RSC Publishing. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances. [Link]

-

Wikipedia. Julolidine. [Link]

-

ResearchGate. Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. [Link]

-

Wageningen University & Research. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Taylor & Francis. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

-

ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar. [Link]

-

UNT Digital Library. Literature Review of Boric Acid Solubility Data. [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

-

Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

Journal of Pharmaceutical Sciences. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

-

NIH - PMC. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Taylor & Francis. SYNTHESIS OF JULOLIDINE DERIVATIVES. [Link]

-

Organic Syntheses. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester - Organic Syntheses Procedure. [Link]

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

-

NIH - PubMed. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]

-

Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Julolidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. Page loading... [guidechem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. This compound - Wikidata [wikidata.org]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]

- 16. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. fishersci.com [fishersci.com]

- 19. laballey.com [laballey.com]

- 20. waters.com [waters.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to 9-Julolidine Boronic Acid in Fluorescence Sensing: Principles, Applications, and Methodologies

Introduction: Bridging Advanced Fluorophore Design with Versatile Analyte Recognition

In the landscape of molecular sensing, the convergence of robust fluorophores with selective recognition moieties has paved the way for highly sensitive and specific detection of biologically and environmentally significant analytes. This guide delves into the technical intricacies and potential applications of a particularly promising, yet underexplored, molecular scaffold: 9-Julolidine Boronic Acid. The julolidine core, a rigidized N-heterocyclic aromatic amine, is renowned for its exceptional fluorescence properties, including high quantum yields and environmental sensitivity.[1][2] When functionalized with a boronic acid group—a versatile receptor for diol-containing molecules and reactive oxygen species—the resulting conjugate emerges as a powerful tool for fluorescence sensing.[3][4]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will elucidate the fundamental principles governing the sensing mechanisms of this compound, provide a comprehensive overview of its potential applications, and offer detailed experimental protocols to facilitate its integration into novel research and development workflows. Our focus is to move beyond a mere listing of facts to an expert synthesis of the causality behind experimental design and the inherent self-validating nature of the proposed methodologies.

Core Principles: The Synergy of Julolidine and Boronic Acid

The efficacy of this compound as a fluorescent sensor is rooted in the synergistic interplay between its two key functional components: the julolidine fluorophore and the boronic acid recognition site.

The Julolidine Fluorophore: A Foundation of Photophysical Excellence

Julolidine and its derivatives are characterized by a planar, rigid structure that minimizes non-radiative decay pathways, often resulting in high fluorescence quantum yields.[5] The nitrogen atom's lone pair of electrons is well-integrated into the aromatic π-system, leading to strong absorption and emission properties. This integration also makes the fluorophore sensitive to its local environment, a property that can be harnessed for "turn-on" or "turn-off" sensing applications.[2]

The Boronic Acid Moiety: A Versatile Recognition Element

Arylboronic acids are Lewis acids that exhibit a unique and reversible covalent interaction with 1,2- and 1,3-diols to form five- or six-membered cyclic esters.[3] This interaction is particularly relevant for the detection of saccharides, which are ubiquitous in biological systems.[6] Furthermore, boronic acids can undergo oxidative cleavage in the presence of certain reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and peroxynitrite.[4][7] This irreversible reaction leads to the formation of a phenol derivative, which can dramatically alter the electronic properties of the attached fluorophore.

Sensing Mechanisms: From Quenching to Enhancement

The fluorescence output of this compound can be modulated through several photophysical mechanisms upon analyte binding or reaction. The two most prominent mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

-

Photoinduced Electron Transfer (PET): In many boronic acid-based sensors, a nearby amine group can act as a PET quencher, suppressing the fluorescence of the fluorophore in the unbound state. Upon binding to a diol, the Lewis acidity of the boron center increases, strengthening the interaction with the amine's lone pair and inhibiting the PET process. This results in a "turn-on" fluorescence response.[6]

-

Intramolecular Charge Transfer (ICT): The electronic properties of the boronic acid group can significantly influence the ICT characteristics of the julolidine fluorophore. The neutral boronic acid is an electron-withdrawing group. Upon reaction with ROS and conversion to a hydroxyl group, or upon binding with a diol and forming an anionic boronate ester, the electronic nature of the substituent changes. This alteration of the donor-acceptor character of the molecule can lead to substantial shifts in the emission wavelength and intensity.[8]

Potential Applications in Fluorescence Sensing

The unique chemical and photophysical properties of this compound position it as a versatile platform for the development of fluorescent sensors for a range of important analytes.

Saccharide Detection

The ability of the boronic acid moiety to bind with diols makes this compound a prime candidate for the detection of saccharides, such as glucose.[3][9] This has significant implications for the development of continuous glucose monitoring systems for diabetes management. The high fluorescence quantum yield of the julolidine core could enable the detection of physiologically relevant glucose concentrations with high sensitivity.

Reactive Oxygen Species (ROS) Detection

Reactive oxygen species are implicated in a wide array of physiological and pathological processes, including cellular signaling, inflammation, and neurodegenerative diseases.[10] this compound can be employed as a chemodosimeter for the detection of specific ROS like hydrogen peroxide. The oxidative cleavage of the C-B bond would lead to a significant and irreversible change in the fluorescence signal, providing a clear indication of ROS presence.[4]

Bioimaging Applications

The favorable photophysical properties of julolidine derivatives, including their potential for two-photon absorption, make them suitable for bioimaging applications.[11] A this compound-based probe could be used to visualize fluctuations in saccharide concentrations or to map oxidative stress within living cells and tissues with high spatial and temporal resolution.

Experimental Methodologies

This section provides generalized, yet detailed, step-by-step protocols for the synthesis of a generic julolidine-boronic acid sensor and its application in fluorescence sensing. These protocols are based on established methods for analogous compounds and should be adapted and optimized for the specific experimental context.

Synthesis of a Julolidine-Boronic Acid Scaffold

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. The compound is commercially available under CAS number 391248-18-3.[12][13][14] For researchers wishing to synthesize derivatives, a general approach is outlined below.

Diagram of a Potential Synthetic Pathway

Caption: A plausible synthetic route to a julolidine boronic acid derivative.

Step-by-Step Protocol:

-

Formylation of Julolidine: The synthesis would likely begin with the Vilsmeier-Haack formylation of julolidine to introduce an aldehyde group at the 9-position, yielding 9-formyljulolidine.

-

Conversion to an Amine: The formyl group can be converted to an amine through various methods, such as reductive amination or conversion to an oxime followed by reduction.

-

Coupling with a Boronic Acid Moiety: The resulting aminomethyljulolidine can then be coupled to a phenylboronic acid derivative that also contains a reactive group, such as an aldehyde. This would be followed by a final reduction step to form the stable amine linkage.

Fluorescence Sensing of Saccharides: A General Protocol

This protocol outlines a typical experiment to evaluate the response of a julolidine-boronic acid sensor to a saccharide like glucose.

Diagram of the Experimental Workflow

Caption: Workflow for saccharide sensing using a fluorescent boronic acid probe.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Prepare a working buffer solution appropriate for the assay (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of the saccharide of interest (e.g., 1 M glucose in the working buffer).

-

-

Fluorescence Titration:

-

In a series of cuvettes, add a fixed amount of the this compound stock solution to the working buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Add increasing volumes of the saccharide stock solution to each cuvette to achieve a range of final concentrations. Ensure the total volume is the same in all cuvettes by adding the appropriate amount of buffer.

-

Include a control cuvette with only the sensor and buffer.

-

-

Data Acquisition:

-

Incubate the samples for a sufficient time to allow for equilibrium to be reached.

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration.

-

Analyze the data to determine the binding constant and the limit of detection.

-

Quantitative Data and Performance Metrics

| Parameter | Description | Typical Values for Boronic Acid Sensors |

| λ_abs (nm) | Wavelength of maximum absorbance. | 350 - 450 |

| λ_em (nm) | Wavelength of maximum emission. | 450 - 600 |

| Quantum Yield (Φ) | Efficiency of fluorescence emission. | 0.1 - 0.8 |

| Binding Constant (K_a) | Affinity of the sensor for the analyte. | 10² - 10⁵ M⁻¹ |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Micromolar to millimolar range |

| Selectivity | The ability to detect the target analyte in the presence of interfering species. | High selectivity for diols over other functional groups. |

| Response Time | The time required to reach a stable signal after analyte addition. | Seconds to minutes |

Conclusion and Future Outlook

This compound stands at the intersection of high-performance fluorophore design and versatile molecular recognition. While its full potential is yet to be unlocked through dedicated research, the foundational principles of its constituent parts strongly suggest its utility in a variety of fluorescence sensing applications. The rigidized, electron-rich julolidine core provides a photophysically robust platform, while the boronic acid moiety offers a gateway to the detection of saccharides and reactive oxygen species.

Future research should focus on the comprehensive characterization of this compound, including its synthesis, photophysical properties, and performance as a fluorescent sensor for various analytes. The exploration of its derivatives, with tailored electronic and steric properties, could lead to the development of next-generation sensors with enhanced sensitivity, selectivity, and biocompatibility. As our understanding of this promising molecule grows, so too will its applications in diagnostics, drug discovery, and fundamental biological research.

References

- Chakraborty, N., Silswal, A., & Koner, A. L. (2024). Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. Sensors & Diagnostics, 3(4), 585-598.

- He, X., et al. (2011). Detecting specific saccharides via a single indicator. Organic & Biomolecular Chemistry, 9(15), 5341-5344.

- Koner, A. L., et al. (2024). Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. Sensors and Diagnostics.

- Mulla, K., et al. (2011). Highly sensitive detection of saccharides under physiological conditions with click synthesized boronic acid-oligomer fluorophore. Organic & Biomolecular Chemistry, 9(21), 7337-7340.

- Shao, J., et al. (2003). A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH. Bioorganic & Medicinal Chemistry Letters, 13(6), 1019-1022.

- Mondal, I. C., et al. (2023). Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. Organic & Biomolecular Chemistry.

- Silswal, A., et al. (2022). A Fluorogenic Far Red-Emitting Molecular Viscometer for Ascertaining Lysosomal Stress in Live Cells and Caenorhabditis elegans. Frontiers in Chemistry.

- Kovács, D., et al. (2023). Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging. ACS Omega, 8(25), 22895-22906.

- He, X., & Johnson, B. J. (2011).

- Burnett, T. J., Peebles, H. C., & Hageman, J. H. (1980). Synthesis of a fluorescent boronic acid which reversibly binds to cell walls and a diboronic acid which agglutinates erythrocytes.

- Gabbai, F. P., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 54(9), 2116-2128.

- Li, M., et al. (2021). Boronic acid-based sensors for small-molecule reactive species: A review. Analytica Chimica Acta, 1148, 238188.

- Zhang, G., et al. (2020). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Chemosensors, 8(4), 115.

- Wang, B., et al. (2021). Boronic acid-based sensors for small-molecule reactive species: a review. TrAC Trends in Analytical Chemistry, 143, 116348.

-

Chemsrc. (n.d.). This compound | CAS#:391248-18-3. Retrieved from [Link]

- Jeong, H. Y., Lee, S. Y., & Kim, C. (2017). Furan and Julolidine-Based "Turn-on" Fluorescence Chemosensor for Detection of F- in a Near-Perfect Aqueous Solution. Journal of Fluorescence, 27(4), 1457-1466.

- Erard, M., et al. (2019).

- Amporful, E. A., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6244.

- Wang, Y., et al. (2024). Reactive oxygen species-scavenging nanomaterials for the prevention and treatment of age-related diseases. Journal of Nanobiotechnology, 22(1), 2501.

- Reiner, T., & Grimm, J. (2019). Prodrug strategies for targeted therapy triggered by reactive oxygen species.

Sources